3-amino-4-ethylbenzenesulfonic acid
Overview
Description
3-amino-4-ethylbenzenesulfonic acid: is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonic acid, where an amino group and an ethyl group are substituted at the 3rd and 4th positions of the benzene ring, respectively. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonation Reaction: The synthesis of 3-amino-4-ethylbenzenesulfonic acid typically involves the sulfonation of ethylbenzene.
Amination Reaction: The introduction of the amino group (-NH2) can be achieved through nitration followed by reduction. Initially, the ethylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to form nitroethylbenzene.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Nitrous acid for diazotization, aromatic compounds for coupling reactions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Sulfonamides.
Substitution Products: Azo dyes.
Scientific Research Applications
Chemistry: 3-amino-4-ethylbenzenesulfonic acid is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its ability to undergo multiple chemical reactions makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving sulfonic acid derivatives. It serves as a model compound to understand the behavior of similar molecules in biological systems .
Medicine: Its derivatives are explored for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in dye synthesis is particularly significant .
Mechanism of Action
The mechanism of action of 3-amino-4-ethylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, altering signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites.
Comparison with Similar Compounds
3-amino-4-hydroxybenzenesulfonic acid: Similar structure but with a hydroxyl group instead of an ethyl group.
4-ethylbenzenesulfonic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
3-amino-4-methylbenzenesulfonic acid: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: 3-amino-4-ethylbenzenesulfonic acid is unique due to the presence of both an amino group and an ethyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-amino-4-ethylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORQIZCSHKRWRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063140 | |
Record name | Benzenesulfonic acid, 3-amino-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-83-5 | |
Record name | 3-Amino-4-ethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3694-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3-amino-4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-amino-4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3-amino-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-ethylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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